molecular formula C9H12FN3O4 B1672315 5-Fluoro-2'-désoxycytidine CAS No. 10356-76-0

5-Fluoro-2'-désoxycytidine

Numéro de catalogue: B1672315
Numéro CAS: 10356-76-0
Poids moléculaire: 245.21 g/mol
Clé InChI: IDYKCXHJJGMAEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

5-Fluoro-2’-deoxycytidine has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

5-Fluoro-2’-deoxycytidine (FCdR) primarily targets DNA methyltransferases (DNMTs) . DNMTs are enzymes that add a methyl group to the DNA molecule, which can change the activity of a DNA segment without changing its sequence. FCdR forms a covalent link with the cysteine residue in the active site of DNMT . It also targets thymidylate synthase , an enzyme that is crucial for DNA synthesis and repair .

Mode of Action

FCdR is a DNA methylation inhibitor . It works by inhibiting the activity of DNMTs, thereby preventing the addition of a methyl group to the DNA molecule . This can lead to the reactivation of tumor suppressor genes that have been silenced by methylation, thereby inhibiting the proliferation of cancer cells . FCdR also binds to and inhibits thymidylate synthase, thereby reducing the production of thymidine monophosphate, which leads to depletion of thymidine triphosphate . This inhibits DNA synthesis and cell division .

Biochemical Pathways

FCdR affects the DNA methylation pathway and the DNA damage response pathway . By inhibiting DNMTs, FCdR prevents the methylation of DNA, which can lead to the reactivation of genes that have been silenced by methylation . This can result in the inhibition of cancer cell proliferation . FCdR also activates the DNA damage response pathway, leading to the inhibition of cancer cells at the G2/M checkpoint .

Pharmacokinetics

The oral bioavailability of FCdR is approximately 4% . When coadministered with tetrahydrouridine (THU), a cytidine deaminase inhibitor, the exposure to FCdR increases and the oral bioavailability improves from less than 1% to 24% . The half-life of FCdR ranges between 22 and 56 minutes, and its clearance is approximately 15 mL/min/kg .

Result of Action

The primary result of FCdR’s action is the inhibition of cancer cell proliferation . By inhibiting DNA methylation and activating the DNA damage response pathway, FCdR can prevent the proliferation of cancer cells . It has been found to be particularly effective against certain types of cancer cells, such as the HCT116 colon cancer cell line .

Action Environment

The action of FCdR can be influenced by various environmental factors. For example, the presence of other drugs, such as THU, can significantly increase the bioavailability of FCdR . The specific type of cancer cells can also influence the efficacy of FCdR. For instance, the HCT116 colon cancer cell line is much more sensitive to FCdR compared to other sarcoma cell lines .

Safety and Hazards

When heated to decomposition, 5-Fluoro-2’-deoxycytidine emits toxic fumes of fluoride ion and NOx . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Orientations Futures

Following promising responses to the DNA methyltransferase (DNMT) inhibitor 5-fluoro-2′-deoxycytidine (FdCyd) combined with tetrahydrouridine (THU) in phase 1 testing, a non-randomized phase 2 study was initiated to assess response to this combination in patients with advanced solid tumor types for which tumor suppressor gene methylation is potentially prognostic . Further study of FdCyd+THU is potentially warranted in urothelial carcinoma but not NSCLC or breast or H&N cancer .

Analyse Biochimique

Biochemical Properties

5-Fluoro-2’-deoxycytidine is a mechanism-based DNA cytosine-5 methyltransferase (DNMT) inhibitor . It forms a covalent link with the cysteine residue in the active site of DNMT . As a prodrug, it is converted by intracellular deaminases to the cytotoxic agent 5-Fluorouracil (5-FU) . 5-FU is subsequently metabolized to active metabolites including 5-fluoro-2’-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .

Cellular Effects

5-Fluoro-2’-deoxycytidine treatment inhibits cell proliferation, particularly in cancer cells . It inhibits cells at the G2/M checkpoint and up-regulates the expression of multiple cancer-related genes . This could be due to its inhibitory activity towards DNA methylation . Furthermore, it activates the DNA damage response pathway .

Molecular Mechanism

5-Fluoro-2’-deoxycytidine exerts its effects at the molecular level through several mechanisms. FdUMP, a metabolite of 5-Fluoro-2’-deoxycytidine, binds to and inhibits thymidylate synthase . This reduces the production of thymidine monophosphate, leading to depletion of thymidine triphosphate . This inhibits DNA synthesis and cell division . FUTP, another metabolite, competes with uridine triphosphate for incorporation into the RNA strand, leading to an inhibition of RNA and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2’-deoxycytidine change over time . It is rapidly and sequentially converted to 5-fluoro-2’-deoxyuridine, 5-fluorouracil, and 5-fluorouridine . It undergoes substantial first-pass catabolism by cytidine deaminase to potentially toxic metabolites that do not inhibit DNA methyltransferase .

Dosage Effects in Animal Models

In animal models, the effects of 5-Fluoro-2’-deoxycytidine vary with different dosages . Mice were dosed intravenously or orally with 25 mg/kg 5-Fluoro-2’-deoxycytidine with or without coadministration of 100 mg/kg tetrahydrouridine . The oral bioavailability of 5-Fluoro-2’-deoxycytidine alone was approximately 4% .

Metabolic Pathways

5-Fluoro-2’-deoxycytidine is involved in several metabolic pathways . It can be metabolized to 5-fluoro-2’-deoxyuridylate, a potent inhibitor of thymidylate synthase, by two pathways . The first is deamination of 5-Fluoro-2’-deoxycytidine to 5-fluoro-2’-deoxyuridine by cytidine deaminase followed by phosphorylation to FdUMP . The second pathway is phosphorylation of 5-Fluoro-2’-deoxycytidine by deoxycytidine kinase to 5-fluoro-2’-dCMP followed by deamination by cytidylate deaminase to FdUMP .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5-fluoro-2'-désoxycytidine implique généralement la fluoration de la 2'-désoxycytidine. Une méthode courante comprend l'utilisation d'agents fluorants tels que le trifluorure de diéthylaminosulfure (DAST) ou le Deoxo-Fluor. La réaction est effectuée dans des conditions contrôlées pour assurer la fluoration sélective à la position 5 du cycle cytidine .

Méthodes de production industrielle

La production industrielle de la this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Le processus comprend l'utilisation de la chromatographie liquide haute performance (CLHP) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de réactions

La 5-fluoro-2'-désoxycytidine subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la 5-fluoro-2'-désoxyuridine et la 2'-désoxycytidine, en fonction des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de la this compound implique son incorporation dans l'ADN, où elle inhibe la méthyltransférase de l'ADN. Cette inhibition empêche l'ajout de groupes méthyles aux résidus cytosine de l'ADN, conduisant à la réactivation des gènes silencieux. Le composé est métabolisé par la désaminase de la cytidine pour former la 5-fluoro-2'-désoxyuridine, ce qui contribue davantage à ses effets cytotoxiques .

Propriétés

IUPAC Name

4-amino-5-fluoro-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYKCXHJJGMAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860075
Record name 4-Amino-1-(2-deoxypentofuranosyl)-5-fluoropyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10356-76-0
Record name FCdR
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48006
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2'-deoxycytidine
Reactant of Route 2
5-Fluoro-2'-deoxycytidine
Reactant of Route 3
5-Fluoro-2'-deoxycytidine
Reactant of Route 4
5-Fluoro-2'-deoxycytidine
Reactant of Route 5
5-Fluoro-2'-deoxycytidine
Reactant of Route 6
5-Fluoro-2'-deoxycytidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.